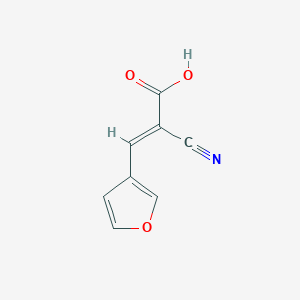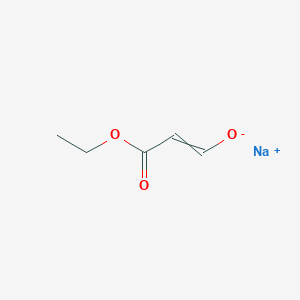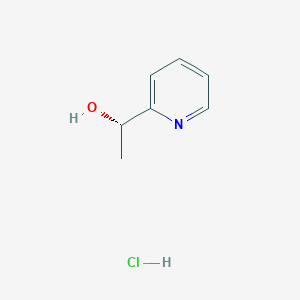![molecular formula C34H49N5O6 B7943286 Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]](/img/structure/B7943286.png)
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]
Übersicht
Beschreibung
Apicidin is a cyclic tetrapeptide produced by certain isolates of the fungus Fusarium semitectum. It is known for its potent inhibitory activity against histone deacetylases, which play a crucial role in regulating gene expression through chromatin remodeling. Apicidin has garnered significant attention due to its broad-spectrum antiparasitic and antitumor properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Apicidin beinhaltet die Assemblierung seiner zyklischen Tetrapeptidstruktur. Dies wird typischerweise durch Festphasenpeptidsynthese erreicht, gefolgt von Cyclisierung. Die wichtigsten Schritte beinhalten:
Festphasenpeptidsynthese: Sequentielle Addition von Aminosäuren an eine Harz-gebundene Peptidkette.
Cyclisierung: Bildung der zyklischen Struktur durch die Kopplung der terminalen Amino- und Carboxylgruppen.
Reinigung: Abtrennung des Peptids vom Harz und Reinigung mittels Hochleistungsflüssigchromatographie.
Industrielle Produktionsmethoden: Die industrielle Produktion von Apicidin kann durch Fermentationsprozesse mit gentechnisch veränderten Stämmen von Fusarium semitectum erreicht werden. Die Optimierung der Fermentationsbedingungen, wie pH-Wert, Temperatur und Nährstoffverfügbarkeit, ist entscheidend für die Maximierung der Ausbeute .
Arten von Reaktionen:
Oxidation: Apicidin kann Oxidationsreaktionen eingehen, insbesondere am Tryptophan-Rest, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können den Pipecolinyl-Rest verändern und die biologische Aktivität der Verbindung beeinflussen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Verschiedene Alkylierungsmittel, Acylierungsmittel.
Hauptprodukte:
Oxidiertes Apicidin: Geändert am Tryptophan-Rest.
Reduziertes Apicidin: Geändert am Pipecolinyl-Rest.
Apicidin-Analoga: Substituiert an verschiedenen Positionen an der Peptidkette.
Wissenschaftliche Forschungsanwendungen
Apicidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Histondeacetylase-Inhibition und ihrer Auswirkungen auf die Genexpression eingesetzt.
Biologie: Wird untersucht hinsichtlich seiner Rolle bei der Modulation zellulärer Prozesse wie Zellzyklusregulation und Apoptose.
Medizin: Wird als potenzieller Therapeutikum für Krebs, parasitäre Infektionen und entzündliche Erkrankungen erforscht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Leitverbindung für die Wirkstoffforschung eingesetzt
5. Wirkmechanismus
Apicidin entfaltet seine Wirkung hauptsächlich durch die Inhibition von Histondeacetylasen. Durch Bindung an das katalytische Zentrum dieser Enzyme verhindert Apicidin die Deacetylierung von Histonproteinen, was zu einer Akkumulation von acetylierten Histonen führt. Dies führt zu Veränderungen in der Chromatinstruktur und Genexpression, die letztendlich zelluläre Prozesse wie Proliferation, Differenzierung und Apoptose beeinflussen. Wichtige molekulare Zielstrukturen sind Histondeacetylase 1 und Histondeacetylase 3 .
Ähnliche Verbindungen:
Trichostatin A: Ein weiterer Histondeacetylase-Inhibitor mit einem ähnlichen Wirkmechanismus.
Vorinostat: Ein klinisch zugelassener Histondeacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.
Romidepsin: Ein zyklisches Peptid-Histondeacetylase-Inhibitor mit potenter Antitumoraktivität
Einzigartigkeit von Apicidin:
Breitbandaktivität: Apicidin zeigt eine breite Palette von biologischen Aktivitäten, einschließlich antiparasitärer und antitumoralen Wirkungen.
Irreversible Inhibition: Im Gegensatz zu einigen anderen Histondeacetylase-Inhibitoren sind die Auswirkungen von Apicidin auf die Histonacetylierung und Genexpression oft irreversibel, was einen lang anhaltenden therapeutischen Effekt bietet
Die einzigartigen Eigenschaften und vielseitigen Anwendungen von Apicidin machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Wirkstoffentwicklung.
Wirkmechanismus
Apicidin exerts its effects primarily through the inhibition of histone deacetylases. By binding to the catalytic site of these enzymes, apicidin prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis. Key molecular targets include histone deacetylase 1 and histone deacetylase 3 .
Vergleich Mit ähnlichen Verbindungen
Trichostatin A: Another histone deacetylase inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A cyclic peptide histone deacetylase inhibitor with potent antitumor activity
Uniqueness of Apicidin:
Broad-Spectrum Activity: Apicidin exhibits a wide range of biological activities, including antiparasitic and antitumor effects.
Irreversible Inhibition: Unlike some other histone deacetylase inhibitors, apicidin’s effects on histone acetylation and gene expression are often irreversible, providing a prolonged therapeutic effect
Apicidin’s unique properties and diverse applications make it a valuable compound in scientific research and drug development.
Eigenschaften
IUPAC Name |
(6S,9S,12R)-3-[(2S)-butan-2-yl]-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,26-,27-,29+,30?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOGUUIOCYMBPV-GTMVXCKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183506-66-3 | |
| Record name | Apicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


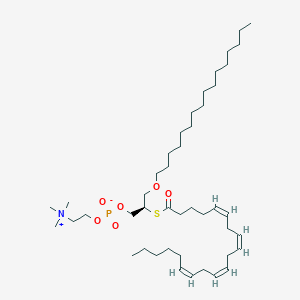
![(2R,3R)-2-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol](/img/structure/B7943224.png)
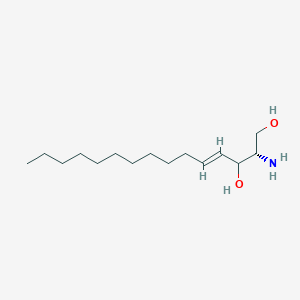

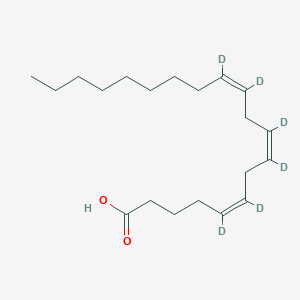
![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943274.png)
![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943275.png)
![3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B7943282.png)
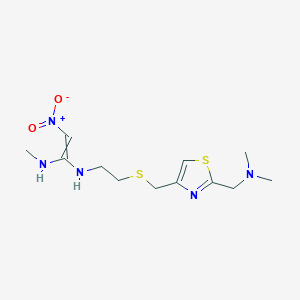
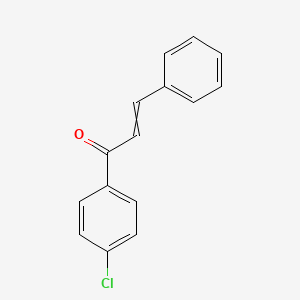
![tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate](/img/structure/B7943299.png)
